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Compound of Interest

Compound Name: 2-Methyl-3-phenylpropanoic acid

Cat. No.: B086812

For researchers, scientists, and drug development professionals, a comprehensive
understanding of a molecule's structural characteristics is paramount. This guide provides a
detailed comparison of the spectroscopic data for 2-Methyl-3-phenylpropanoic acid and its
structurally related analogs: 3-phenylpropanoic acid, 2-methylpropanoic acid, and 2-
phenylpropionic acid. The following sections present a comparative analysis of their Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by
detailed experimental protocols.

Comparative Spectroscopic Data

The spectroscopic data for 2-Methyl-3-phenylpropanoic acid and its related compounds are
summarized in the tables below. This information is crucial for the structural elucidation and
differentiation of these closely related molecules.

'H NMR Spectral Data

The 'H NMR spectra provide information about the chemical environment of the hydrogen
atoms in a molecule. The chemical shifts (&) are reported in parts per million (ppm) relative to a
standard reference.
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. . Coupling
Proton Chemical Shift L
Compound . Multiplicity Constant (J,
Assignment (0, ppm)
Hz)
2-Methyl-3-
phenylpropanoic  -COOH ~11.0-12.0 broad singlet -
acid
CeHs- ~7.15-7.30 multiplet -
-CH(CH3)- ~2.70 - 2.85 multiplet -
~2.95 (dd), ~2.60  doublet of
-CHz- -
(dd) doublets
-CHs ~1.15 doublet ~7.0
3-
Phenylpropanoic  -COOH ~10.72 - 11.05 singlet -
acid
CeHs- ~7.17 - 7.34 multiplet -
-CH:- (adjacent ]
~2.97 triplet 7.8
to phenyl)
-CH:- (adjacent )
~2.69 triplet 7.8
to COOH)
2-
Methylpropanoic  -COOH ~12.0 broad singlet -
acid
-CH- ~2.6 septet ~7.0
-CHs ~1.2 doublet ~7.0
2-
Phenylpropionic -COOH ~11.5-11.7 broad singlet -
acid
CeHs- ~7.20-7.40 multiplet -
-CH- ~3.73 quartet ~7.2
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-CHs ~1.51 doublet ~7.2

3C NMR Spectral Data

The 3C NMR spectra reveal the chemical environment of the carbon atoms within a molecule.
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Compound Carbon Assignment Chemical Shift (6, ppm)
z;:l:gethyl-&phenylpropanoic COOH 180

C (ipso) ~140

C (aromaitic) ~126 - 129

-CH(CHs3)- ~42

-CHa- ~40

-CHs ~17

3-Phenylpropanoic acid -COOH ~177.7 - 179.8
C (ipso) ~140.2

C (aromaitic) ~126.5 - 128.7

-CH:- (adjacent to phenyl) ~35.6

-CH:- (adjacent to COOH) ~30.7

2-Methylpropanoic acid -COOH ~184

-CH- ~34

-CHs ~19

2-Phenylpropionic acid -COOH ~181.1

C (ipso) ~139.7

C (aromaitic) ~127.2 - 128.6

-CH- ~45.4

-CHs ~18.0

IR Spectral Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their characteristic vibrational frequencies.
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Compound Functional Group Vibration Frequency (cm™?)
2-Methyl-3- . .

ohenylpropanoic acid O-H (Carboxylic Acid) Stretch 2500-3300 (broad)
C-H (sp?) Stretch <3000

C=0 (Carboxylic Acid)  Stretch ~1700-1725

C=C (Aromatic) Stretch ~1450-1600

3-Phenylpropanoic ] )

- O-H (Carboxylic Acid) Stretch 2500-3300 (broad)
C-H (sp3) Stretch <3000

C=0 (Carboxylic Acid)  Stretch ~1700

C=C (Aromatic) Stretch ~1450-1600

2-Methylpropanoic ) )

acid O-H (Carboxylic Acid) Stretch 2500-3300 (broad)
C-H (sp?) Stretch 2870-2970

C=0 (Carboxylic Acid)  Stretch ~1710

2-Phenylpropionic ) )

acid O-H (Carboxylic Acid) Stretch 2500-3300 (broad)
C-H (sp?) Stretch >3000

C-H (sp3) Stretch <3000

C=0 (Carboxylic Acid)  Stretch ~1700-1725

C=C (Aromatic) Stretch ~1450-1600

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Compound

Molecular lon (M*) [m/z]

Key Fragment lons [m/z]

2-Methyl-3-phenylpropanoic

) 164 119 [M-COOH]*, 91 [C7H7]*
acid
_ _ 105 [M-COOH]*, 91 [C7H7]*,
3-Phenylpropanoic acid 150
77 [CeHs]*
, , 73 [M-CHs]+, 45 [COOH]+, 43
2-Methylpropanoic acid 88
[CsH7]+
o ) 105 [M-COOH]* (Base Peak),
2-Phenylpropionic acid 150

77 [CoHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 111 400 MHz

spectrometer.

» 'H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation
delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a

line broadening of 0.3 Hz.

e 13C NMR Acquisition: Proton-decoupled 13C NMR spectra were acquired with a spectral width

of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
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e Instrumentation: FT-IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

» Data Acquisition: Spectra were collected in the range of 4000-400 cm~* with a resolution of 4
cm~1, Atotal of 16 scans were co-added and averaged. A background spectrum of the clean
ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile
solvent (e.g., methanol, acetonitrile).

e Instrumentation: Mass spectra were obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EIl) source.

o GC-MS Conditions: The sample was injected into a GC equipped with a capillary column.
The oven temperature was programmed to ramp from an initial temperature to a final
temperature to ensure separation of components. The separated components were then
introduced into the mass spectrometer.

o Mass Analysis: The mass spectrometer was operated in El mode at 70 eV. The mass-to-
charge ratio (m/z) of the resulting ions was scanned over a range of 40-500 amul.

Visualization of the Spectroscopic Comparison
Workflow

The logical workflow for the comparative spectroscopic analysis is depicted in the following
diagram.
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Caption: Workflow for Comparative Spectroscopic Analysis.

¢ To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 2-Methyl-3-
phenylpropanoic Acid and Related Compounds]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b086812#comparison-of-spectroscopic-
data-of-2-methyl-3-phenylpropanoic-acid-with-related-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b086812?utm_src=pdf-body-img
https://www.benchchem.com/product/b086812#comparison-of-spectroscopic-data-of-2-methyl-3-phenylpropanoic-acid-with-related-compounds
https://www.benchchem.com/product/b086812#comparison-of-spectroscopic-data-of-2-methyl-3-phenylpropanoic-acid-with-related-compounds
https://www.benchchem.com/product/b086812#comparison-of-spectroscopic-data-of-2-methyl-3-phenylpropanoic-acid-with-related-compounds
https://www.benchchem.com/product/b086812#comparison-of-spectroscopic-data-of-2-methyl-3-phenylpropanoic-acid-with-related-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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